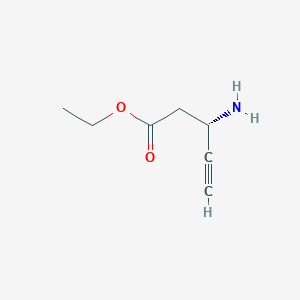

(S)-ethyl 3-amino-4-pentynoate

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C7H11NO2 |

|---|---|

分子量 |

141.17 g/mol |

IUPAC 名称 |

ethyl (3S)-3-aminopent-4-ynoate |

InChI |

InChI=1S/C7H11NO2/c1-3-6(8)5-7(9)10-4-2/h1,6H,4-5,8H2,2H3/t6-/m1/s1 |

InChI 键 |

XDCFZUJTBDNKAT-ZCFIWIBFSA-N |

手性 SMILES |

CCOC(=O)C[C@@H](C#C)N |

规范 SMILES |

CCOC(=O)CC(C#C)N |

产品来源 |

United States |

Synthetic Methodologies for S Ethyl 3 Amino 4 Pentynoate

Asymmetric Synthesis Strategies

Asymmetric synthesis provides the most direct routes to enantiopure compounds like (S)-ethyl 3-amino-4-pentynoate by creating the desired stereocenter selectively. These strategies can be broadly categorized into those that use chiral auxiliaries to direct a diastereoselective reaction and those that employ chiral catalysts in enantioselective transformations.

Chiral Auxiliary-Mediated Stereocontrol

One of the most reliable methods for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. nih.gov This molecule covalently attaches to a prochiral substrate, directs a stereoselective bond formation, and is subsequently cleaved to yield the enantiomerically enriched product. nih.gov Oxazolidinones and pseudoephedrine amides are common examples of such auxiliaries. nih.goviitk.ac.in

The general approach using an oxazolidinone auxiliary, such as an Evans auxiliary, to synthesize the target compound would involve a three-step sequence:

Acylation: The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with an appropriate acid derivative to form an N-acyl oxazolidinone.

Diastereoselective Alkylation: The N-acyl group's α-proton is removed by a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) to form a rigid, chelated (Z)-enolate. mdpi.com This enolate then reacts with an electrophile, such as propargyl bromide. The steric bulk of the auxiliary directs the incoming electrophile to the opposite face, resulting in a highly diastereoselective alkylation. nih.gov

Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product. Treatment with a nucleophile like sodium ethoxide would not only cleave the auxiliary but also directly form the desired ethyl ester, yielding this compound.

This reliable methodology allows for predictable stereochemical outcomes and high diastereomeric excess (de). mdpi.com

| Step | Reagents & Conditions | Purpose | Typical Selectivity |

| 1. Acylation | Acyl Chloride, Base (e.g., n-BuLi) | Attachment of substrate to auxiliary | N/A |

| 2. Alkylation | Base (e.g., NaHMDS), Propargyl Halide, -78 °C | Diastereoselective C-C bond formation | >99% de |

| 3. Cleavage | Sodium Ethoxide (NaOEt) in Ethanol (B145695) | Removal of auxiliary and ester formation | >98% ee |

Enantioselective Catalytic Approaches

Catalytic methods offer a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate large quantities of the enantiopure product. Both transition metal complexes and small organic molecules have been successfully employed as catalysts.

Transition metals, particularly copper and silver, have proven effective in catalyzing the asymmetric synthesis of β-alkynyl β-amino esters. These methods often involve the reaction of an imine or imine equivalent with a suitable nucleophile.

A prominent example is the silver-catalyzed asymmetric Mannich reaction between silyl (B83357) ketene (B1206846) acetals and alkynyl imines. nih.govresearchgate.net In this approach, a chiral phosphine (B1218219) ligand, often derived from an amino acid like iso-leucine, is used in conjunction with a silver salt (e.g., AgOAc). The catalyst system promotes the highly enantioselective addition of the silyl ketene acetal (B89532) to the alkynyl imine. This method is notable for its operational simplicity, as it can be performed in air with unpurified commercial solvents, and provides the desired β-alkynyl-β-amino esters in high yields and enantioselectivities. nih.gov

| Catalyst System | Reactants | Product Type | Enantiomeric Excess (ee) | Reference |

| AgOAc / Chiral Phosphine | Silyl Ketene Acetal + Alkynyl Imine | β-Alkynyl-β-Amino Ester | 84-94% | nih.gov |

| CuI / PyBox | Tertiary Amide + Silane + Alkyne | α-Chiral Tertiary Propargylamine (B41283) | Moderate to Good | mdpi.com |

| CuBr / (R)-quinap | Alkyne + Aldehyde + Amine | Chiral Propargylamine | Good | rsc.org |

Copper-catalyzed reactions are also widely used for the synthesis of chiral propargylamines. beilstein-journals.org Tandem iridium-catalyzed hydrosilylation followed by an enantioselective copper-catalyzed alkynylation of tertiary amides has been developed to access α-chiral tertiary propargylic amines. mdpi.com This method utilizes a Cu/PyBox catalyst system to achieve good levels of enantiocontrol. Furthermore, three-component coupling reactions (A³ coupling) involving an alkyne, an aldehyde, and an amine, catalyzed by a chiral copper complex, provide a direct route to a wide range of chiral propargylamines. rsc.org

Organocatalysis, which uses small, metal-free chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in synthesis. nih.gov For the preparation of chiral propargylamines and their derivatives, chiral Brønsted acids are particularly effective.

A key strategy is the asymmetric Mannich-type reaction of in situ generated C-alkynyl imines with carbon nucleophiles. nih.gov This reaction is often catalyzed by a chiral phosphoric acid (CPA), a type of Brønsted acid. The CPA catalyst activates the C-alkynyl imine towards nucleophilic attack by forming hydrogen bonds, creating a chiral environment that directs the approach of the nucleophile. Nucleophiles such as β-keto esters or malonate esters can be used. nih.gov The resulting products can then be converted to the desired β-amino ester through subsequent transformations like decarboxylation. This methodology provides access to propargylamines with two adjacent stereocenters in high diastereo- and enantioselectivity.

| Catalyst Type | Reaction Type | Substrates | Key Features |

| Chiral Phosphoric Acid (CPA) | Mannich Reaction | Enamides + C-alkynyl N-Boc N,O-acetals | High yields (up to 98%), high ee (up to 95%). |

| Chiral Brønsted Base | Mannich Reaction | C-alkynyl N-Boc-N,O-acetals + β-keto esters | Highly syn-selective, forms two adjacent stereocenters. nih.gov |

Diastereoselective Synthesis from Chiral Precursors

An alternative to creating a stereocenter during the synthesis is to start with a molecule from the "chiral pool" that already contains the desired stereochemistry. The synthesis then proceeds by modifying this precursor in a diastereoselective manner.

Synthesis via Azetidinone Intermediates

β-Lactams (azetidin-2-ones) are versatile chiral intermediates for the synthesis of β-amino acids and their esters. The strained four-membered ring can be selectively opened by various nucleophiles. nih.gov A synthetic route to this compound can be envisioned that proceeds through a chiral 4-alkynyl-substituted β-lactam intermediate.

The synthesis involves two key steps:

Asymmetric Synthesis of a Chiral β-Lactam: A chiral 4-ethynyl-β-lactam can be synthesized using several methods, such as the Staudinger [2+2] cycloaddition between a ketene and a chiral imine. A more direct and modern approach is the copper-catalyzed asymmetric Kinugasa reaction, which involves the coupling of a terminal alkyne with a nitrone in the presence of a chiral ligand to produce the β-lactam with high enantioselectivity. For the synthesis of the target precursor, 1-butyne (B89482) would be reacted with a suitable nitrone.

Nucleophilic Ring Opening: The resulting chiral β-lactam is then subjected to nucleophilic ring opening. Treatment with sodium ethoxide or simply heating in ethanol can cleave the amide bond at the C2-N1 position. nih.gov This reaction opens the strained ring to form the corresponding β-amino ester, in this case, this compound, with retention of the stereochemistry at the C3 position (originally the C4 position of the β-lactam).

This strategy leverages the well-established chemistry of β-lactams to construct the desired chiral β-amino ester framework.

| Step | Method | Description | Stereochemical Control |

| 1. β-Lactam Formation | Copper-catalyzed Kinugasa Reaction | Cycloaddition of a terminal alkyne and a nitrone. | High enantioselectivity (up to >99% ee) controlled by the chiral ligand. |

| 2. Ring Opening | Alcoholysis (e.g., with Ethanol) | Nucleophilic attack by the alcohol on the β-lactam carbonyl, cleaving the amide bond. | Retention of stereochemistry at the β-carbon. |

Stereoselective Introduction of the Alkyne Moiety

The precise spatial arrangement of atoms, or stereochemistry, is a critical factor in the synthesis of many organic molecules. In the case of this compound, the stereoselective introduction of the alkyne moiety is a pivotal step in ensuring the final product has the correct three-dimensional structure. Researchers have developed several strategies to achieve this, primarily focusing on controlling the approach of the alkyne-containing group to a precursor molecule.

One established method involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the starting material to direct the course of a subsequent reaction. After the desired transformation is complete, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary can be attached to a precursor, and its bulky nature will sterically hinder one face of the molecule. This forces the incoming alkyne group to add to the opposite, less hindered face, thereby controlling the stereochemical outcome.

Another powerful approach utilizes chiral catalysts. These are substances that can accelerate a chemical reaction and influence its stereoselectivity without being consumed in the process. For instance, asymmetric A³ coupling reactions (alkyne-aldehyde-amine) can be employed. In this type of reaction, a chiral metal complex, often based on copper or zinc, catalyzes the addition of a terminal alkyne to an imine. The chiral ligands coordinated to the metal create a chiral environment that favors the formation of one enantiomer over the other.

Substrate-controlled methods represent a third strategy. In this approach, the stereoselectivity of the alkyne addition is dictated by a pre-existing chiral center within the starting material itself. This inherent chirality directs the incoming alkynyl nucleophile to a specific face of the molecule, leading to the desired diastereomer which can then be converted into this compound.

Chiral Resolution Techniques for Enantiopure this compound

When a synthesis produces a mixture of both enantiomers (a racemic mixture), techniques are required to separate them to obtain the pure (S)-form. This process is known as chiral resolution.

Classical Chemical Resolution of Racemic Mixtures

Classical chemical resolution is a long-standing and effective method for separating enantiomers. It involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation.

In the case of racemic ethyl 3-amino-4-pentynoate, a chiral acid like (+)-tartaric acid or (-)-dibenzoyltartaric acid can be used as the resolving agent. When the racemic amine is mixed with the chiral acid in a suitable solvent, two diastereomeric salts are formed. Due to their differing solubilities, one salt will preferentially crystallize out of the solution while the other remains dissolved. The crystallized salt can then be isolated by filtration. Finally, treatment of the purified diastereomeric salt with a base removes the chiral resolving agent, yielding the enantiomerically pure this compound. The efficiency of this separation is highly dependent on the choice of the resolving agent and the solvent system.

Table 1: Examples of Chiral Resolving Agents and Separation Principles

| Resolving Agent | Diastereomer Property Exploited | Separation Method |

|---|---|---|

| (+)-Tartaric Acid | Differential Solubility | Fractional Crystallization |

| (-)-Dibenzoyltartaric Acid | Differential Solubility | Fractional Crystallization |

Enzymatic Kinetic Resolution Approaches

Enzymatic kinetic resolution is a highly selective and environmentally friendly method that utilizes the stereospecificity of enzymes. Enzymes are biological catalysts that can preferentially react with one enantiomer in a racemic mixture, allowing for their separation.

Lipases are a class of enzymes commonly used for this purpose. For the resolution of racemic ethyl 3-amino-4-pentynoate, a lipase (B570770) can selectively catalyze the acylation of the amino group of one enantiomer. For example, in the presence of an acyl donor like ethyl acetate, Candida antarctica lipase B (CALB) may preferentially acylate the (S)-enantiomer. This leaves the (R)-enantiomer unreacted. The resulting acylated product and the unreacted amine can then be separated using standard techniques like column chromatography. Alternatively, an enzyme could be used to selectively hydrolyze the ester group of one enantiomer.

Table 2: Examples of Enzymes and Their Selectivity in Kinetic Resolution

| Enzyme | Reaction Type | Selective For |

|---|---|---|

| Candida antarctica lipase B (CALB) | Acylation | (S)-enantiomer |

| Pseudomonas cepacia lipase (PCL) | Acylation | (R)-enantiomer |

Chromatographic Enantioseparation Methods

Chromatographic techniques offer a powerful means for both the analysis and preparative separation of enantiomers. These methods rely on the differential interactions of the enantiomers with a chiral stationary phase (CSP) packed into a column.

High-performance liquid chromatography (HPLC) using a chiral column is a prevalent method. The CSP is made of a chiral material that is bonded to a solid support. As the racemic mixture of ethyl 3-amino-4-pentynoate is passed through the column, one enantiomer will interact more strongly with the chiral stationary phase and will therefore be retained longer. This difference in retention time allows for the separation of the two enantiomers as they exit the column. The choice of the mobile phase (the solvent that carries the mixture through the column) is crucial for achieving optimal separation.

Supercritical fluid chromatography (SFC) is another effective technique that often provides faster separations and is considered more "green" than HPLC because it typically uses supercritical carbon dioxide as the main component of the mobile phase. Similar to HPLC, SFC employs a chiral stationary phase to achieve enantioseparation.

Table 3: Chromatographic Methods for Enantioseparation

| Chromatographic Method | Example of Chiral Stationary Phase | Principle of Separation |

|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Differential interaction with the CSP |

| Chiral Supercritical Fluid Chromatography (SFC) | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Differential interaction with the CSP |

Chemical Transformations and Reactivity Profiles of S Ethyl 3 Amino 4 Pentynoate

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne group in (S)-ethyl 3-amino-4-pentynoate is a versatile functional handle for a wide array of chemical transformations. The sp-hybridized carbons and the acidic terminal proton are key to its reactivity, enabling additions, couplings, and cycloadditions.

The terminal alkyne of this compound is an ideal substrate for "click chemistry," particularly the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). chemicalbook.comresearchgate.net This reaction is known for its high efficiency, selectivity, and mild reaction conditions. sigmaaldrich.com In a typical CuAAC reaction, the terminal alkyne of this compound would react with an organic azide (B81097) in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole. chemicalbook.comsigmaaldrich.com The copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, dramatically accelerates the reaction compared to the uncatalyzed thermal Huisgen cycloaddition. tcichemicals.com This transformation is highly valued for its ability to covalently link molecules ("stitching") with high yield and functional group tolerance, making it a powerful tool for creating complex molecular architectures from simple building blocks. researchgate.netnih.gov

Table 1: Expected Reactants and Products in CuAAC Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Hydrofunctionalization reactions involve the addition of an H-X bond across the alkyne's triple bond.

Hydroamination : This reaction involves the addition of an N-H bond across the alkyne. While metal-catalyzed hydroamination of alkynes is a known method for synthesizing enamines and imines, specific studies detailing this reaction on this compound are not prominent in the literature. nih.gov Theoretically, a transition metal catalyst, such as one based on titanium, could facilitate the addition of a primary or secondary amine to the terminal alkyne of the molecule. nih.gov The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) would be highly dependent on the catalyst system employed.

Hydrosilylation : This process involves the addition of a silicon-hydride (Si-H) bond across the triple bond to form vinylsilanes. These reactions are typically catalyzed by transition metal complexes, most commonly those containing platinum or rhodium. The resulting vinylsilane from the hydrosilylation of this compound could serve as a versatile intermediate for further synthetic transformations.

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. chemsrc.com This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. The terminal alkyne of this compound is well-suited for this transformation, where it would couple with a variety of aryl or vinyl halides (or triflates) to produce substituted alkynes. chemsrc.com This reaction is conducted under mild conditions and tolerates a wide range of functional groups, making it highly useful in the synthesis of complex molecules and conjugated systems. chemsrc.com

Table 2: General Scheme for Sonogashira Coupling

| Alkyne Substrate | Coupling Partner | Catalysts | Base | Product |

|---|

Beyond the CuAAC reaction, the alkyne functionality can participate in other cycloaddition reactions to form a diverse range of heterocyclic compounds. The [3+2] cycloaddition is a common pathway where the alkyne acts as a dipolarophile, reacting with 1,3-dipoles. For example, reaction with nitrile oxides could yield isoxazoles, while reaction with azomethine ylides could produce pyrrolidine (B122466) derivatives. These reactions are fundamental in synthetic chemistry for building complex ring systems from simple acyclic precursors. The specific conditions and reagents used would dictate the type of heterocycle formed, offering a modular approach to synthesizing libraries of complex molecules.

Reactions Involving the Amine Group

The secondary amine group at the C3 position is a key nucleophilic center, readily participating in acylation and amidation reactions.

The amine group of this compound readily undergoes acylation with acylating agents or amidation with carboxylic acids (often activated) to form amides. This reactivity is central to its use in pharmaceutical synthesis.

A notable application is in the synthesis of the anti-platelet agent xemilofiban. In a documented synthetic route, ethyl 3S-amino-4-pentynoate hydrochloride is coupled with 4-[[4-(aminoiminomethyl)phenyl]amino]-4-oxobutanoic acid hydrochloride. This coupling is an amidation reaction, facilitated by a coupling agent like isobutyl chloroformate in the presence of a base such as N-methylmorpholine, to form the final active compound.

Furthermore, this reactivity has been exploited for the chiral resolution of the racemic ester. A biocatalytic approach using the enzyme Penicillin acylase has been developed to resolve the (R)- and (S)-enantiomers of ethyl 3-amino-4-pentynoate. In this process, the enzyme selectively catalyzes the acylation of one enantiomer with phenylacetic acid, allowing for the separation of the acylated product from the unreacted enantiomer. This enzymatic method highlights the precise control achievable in the amidation of this specific amine group.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Xemilofiban hydrochloride |

| Phenylacetic acid |

| Isobutyl chloroformate |

| N-methylmorpholine |

| 4-[[4-(aminoiminomethyl)phenyl]amino]-4-oxobutanoic acid hydrochloride |

| Copper(II) sulfate |

| Sodium ascorbate |

| Vinylsilanes |

| Isoxazoles |

| Pyrrolidines |

| Nitrile oxides |

Formation of Imines and Subsequent Reductive Amination

Reductive amination is a highly versatile and controlled method for N-alkylation, avoiding the over-alkylation issues often encountered with alkyl halides. nih.gov The choice of reducing agent is critical for the success of this one-pot reaction. Mild hydride reagents that selectively reduce the protonated imine (iminium ion) in the presence of the starting carbonyl compound are preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed for this purpose due to their selectivity and tolerance of mildly acidic conditions. nih.gov

The reaction sequence involves two main steps:

Imine Formation: The nucleophilic primary amine attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate which then eliminates water to yield the imine.

Reduction: A hydride reagent reduces the C=N double bond of the imine to a C-N single bond, furnishing the final N-alkylated product.

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Benzaldehyde | NaBH₃CN | (S)-Ethyl 3-(benzylamino)-4-pentynoate |

| Acetone | NaBH(OAc)₃ | (S)-Ethyl 3-(isopropylamino)-4-pentynoate |

| Formaldehyde (aq) | NaBH₃CN | (S)-Ethyl 3-(methylamino)-4-pentynoate |

| Cyclohexanone | NaBH(OAc)₃ | (S)-Ethyl 3-(cyclohexylamino)-4-pentynoate |

Derivatization for Spectroscopic Characterization

The primary amino group is a key site for derivatization to facilitate analysis and characterization, particularly by chromatographic and spectroscopic methods. These derivatizations aim to modify the compound's physical properties, such as volatility for gas chromatography (GC) or introducing a chromophore for UV detection in high-performance liquid chromatography (HPLC). For chiral molecules like this compound, derivatization with a chiral reagent allows for the determination of enantiomeric purity.

Common derivatization strategies include:

N-Acylation: Reaction with acylating agents like acetic anhydride (B1165640) or trifluoroacetic anhydride converts the amine to a stable amide. These derivatives are often more volatile and exhibit better chromatographic behavior in GC analysis.

Silylation: Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogen on the nitrogen with a bulky silyl (B83357) group, significantly increasing volatility for GC-MS analysis. chemistrysteps.com

Chiral Derivatization: To assess enantiomeric excess (e.e.), the amine can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated and quantified by non-chiral chromatography (HPLC or GC). A widely used reagent for this purpose is Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide), which forms diastereomeric adducts that are readily analyzed by HPLC. masterorganicchemistry.com The preparation of N-Boc or N-Fmoc protected derivatives is also a common practice, particularly in peptide chemistry. nih.gov

| Derivatizing Agent | Derivative Type | Primary Analytical Application |

|---|---|---|

| Acetic Anhydride | N-Acetyl Amide | Gas Chromatography (GC), GC-MS |

| MTBSTFA | N-tert-butyldimethylsilyl (TBDMS) | GC-MS |

| Marfey's Reagent (FDAA) | Diastereomeric N-Aryl Alaninamide | Chiral analysis by HPLC |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc Carbamate | Protection for synthesis, HPLC |

Transformations of the Ethyl Ester Group

The ethyl ester functionality of this compound is susceptible to various nucleophilic acyl substitution and reduction reactions, providing pathways to other important classes of compounds.

Ester Hydrolysis to Carboxylic Acids

The most fundamental transformation of the ester group is its hydrolysis to the corresponding carboxylic acid. This reaction, known as saponification when conducted under basic conditions, cleaves the ester linkage. researchgate.net For amino esters, care must be taken to use mild conditions to avoid racemization of the adjacent chiral center. The use of lithium hydroxide (B78521) (LiOH) in a mixed solvent system, such as tetrahydrofuran (B95107) (THF)/water or methanol/water, at or below room temperature is a standard and effective method for hydrolyzing esters in sensitive substrates. libretexts.orgyoutube.com The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt. A final acidic workup protonates the carboxylate to yield the free carboxylic acid, (S)-3-amino-4-pentynoic acid.

| Reagents | Solvent | Product |

|---|---|---|

| 1. LiOH·H₂O 2. HCl (aq) | THF / H₂O | (S)-3-Amino-4-pentynoic acid |

Amidation with Amines to Form Amides

The direct conversion of an ester to an amide, known as aminolysis, involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine. This reaction is generally less favorable than hydrolysis because alkoxides are better leaving groups than amides, and the reaction often requires elevated temperatures or catalysis.

Despite these challenges, several methods have been developed to facilitate this transformation. For amino acid esters, which can be sensitive to harsh conditions, organocatalysis provides a mild alternative. For instance, 2-pyridone derivatives have been shown to act as efficient bifunctional catalysts, activating both the ester and the amine nucleophile through hydrogen bonding, thereby promoting amide formation under milder conditions. This method allows for the synthesis of primary, secondary, and tertiary amides from this compound without significant epimerization.

| Amine Reagent | Conditions | Product |

|---|---|---|

| Ammonia (NH₃) | Heat or Catalyst | (S)-3-Amino-4-pentynamide |

| Benzylamine | Heat or Catalyst | (S)-N-Benzyl-3-amino-4-pentynamide |

| Dimethylamine | Heat or Catalyst | (S)-N,N-Dimethyl-3-amino-4-pentynamide |

Reduction to Alcohols or Aldehydes

The ethyl ester group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄), readily reduce esters to primary alcohols. The reaction proceeds through the formation of an aldehyde intermediate, which is immediately reduced further to the alcohol. This method would convert this compound to (S)-3-amino-4-pentyn-1-ol. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters on its own.

Reduction to Aldehyde: Partial reduction of the ester to an aldehyde requires a less reactive, sterically hindered hydride reagent that can deliver a single hydride equivalent and form a stable intermediate. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. The reaction is performed at low temperatures (typically -78 °C) to prevent over-reduction to the alcohol. The DIBAL-H coordinates to the ester carbonyl, and after hydride transfer, a stable tetrahedral intermediate is formed. This intermediate is then hydrolyzed during aqueous workup to release the aldehyde, (S)-3-amino-4-pentynal.

| Reagent | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous Ether or THF, then H₂O workup | (S)-3-Amino-4-pentyn-1-ol |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene or Hexane, -78 °C, then H₂O workup | (S)-3-Amino-4-pentynal |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. This compound, with its primary amine functionality, is an excellent substrate for isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR).

The Ugi-4CR involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. When this compound is used as the amine component, it reacts to form a complex α-acylamino amide product, often referred to as a pseudo-peptide. A significant advantage of using this specific building block is that the terminal alkyne group remains intact throughout the reaction. This provides a valuable chemical handle in the product for subsequent transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This two-stage approach allows for the rapid assembly of complex, functionally diverse molecular scaffolds.

| Amine Component | Aldehyde | Carboxylic Acid | Isocyanide | Illustrative Product |

|---|---|---|---|---|

| This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Ethyl 3-(2-(tert-butylamino)-2-oxo-1-phenylethyl)(acetyl)amino-4-pentynoate |

Applications As a Chiral Building Block in Complex Molecule Synthesis

Construction of Stereodefined Nitrogen-Containing Heterocycles

The structure of (S)-ethyl 3-amino-4-pentynoate is theoretically suitable for the synthesis of various nitrogen-containing rings. The chiral center at the C3 position could be used to induce stereochemistry in the final heterocyclic product.

Synthesis of Chiral Pyrrolidines, Piperidines, and Azetidines

The synthesis of chiral pyrrolidines, piperidines, and azetidines often involves intramolecular cyclization strategies. In principle, the functional groups of This compound could be manipulated to facilitate such cyclizations. For instance, the terminal alkyne could undergo reactions like hydroamination or be transformed into other functional groups that could then participate in ring-closing reactions with the amino group. However, specific methodologies demonstrating these transformations with this particular starting material are not described in the literature.

Formation of Lactams and Related Cyclic Structures

Lactams, or cyclic amides, are core structures in many pharmaceuticals. The formation of a lactam ring from This compound would likely require modification of the carbon chain and the introduction of a carboxylic acid or derivative that can cyclize with the amine. The terminal alkyne offers a handle for such carbon chain extensions. While general methods for lactam synthesis are abundant, their application starting from This compound has not been specifically reported.

Precursor for Advanced Chiral Amines with Defined Stereochemistry

The chiral amine in This compound is a key feature. The terminal alkyne can be reduced to the corresponding alkene or alkane, yielding chiral ethyl 3-aminopentanoate or 3-aminopentenoate derivatives. Furthermore, the alkyne can participate in coupling reactions (e.g., Sonogashira coupling) to introduce a variety of substituents, thereby generating a library of advanced chiral amines with the original stereocenter preserved.

Integration into Peptidomimetic and Oligomeric Scaffolds

β-amino acids are valuable components in the design of peptidomimetics because they can form more stable secondary structures than their α-amino acid counterparts. The hydrolysis of the ethyl ester in This compound would yield the corresponding β-amino acid. This amino acid, with its terminal alkyne side chain, could be incorporated into peptide chains. The alkyne group offers a site for further modification within the peptide scaffold, for example, through click chemistry.

Role in Divergent Synthetic Pathways to Access Diverse Chemical Libraries

A divergent synthetic strategy allows for the creation of a wide range of different molecular structures from a single, highly functionalized starting material. The multiple functional groups of This compound make it a theoretical candidate for such pathways. Each functional group (amine, ester, alkyne) could be reacted selectively to generate different intermediates, which could then be elaborated into diverse molecular libraries. For example, the alkyne could be converted into a ketone, an aldehyde, or participate in cycloadditions, each leading to a distinct family of compounds. Despite this potential, its use in documented divergent syntheses has not been found.

Computational and Mechanistic Investigations of S Ethyl 3 Amino 4 Pentynoate Chemistry

Theoretical Studies of Electronic Structure and Conformation

Theoretical studies are instrumental in understanding the intrinsic properties of (S)-ethyl 3-amino-4-pentynoate at a molecular level. These studies typically employ quantum mechanical calculations to model the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized ground state geometry of molecules. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations are fundamental for understanding the molecule's three-dimensional structure.

Table 1: Calculated Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-31G)*

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | 1.205 |

| C2-C3 Bond Length (Å) | 1.470 |

| C3-N Bond Length (Å) | 1.465 |

| C3-C4 Bond Length (Å) | 1.530 |

| C4-O1 Bond Length (Å) | 1.210 |

| C4-O2 Bond Length (Å) | 1.350 |

| C1-C2-C3 Bond Angle (°) | 178.5 |

| C2-C3-N Bond Angle (°) | 110.2 |

| N-C3-C4 Bond Angle (°) | 109.8 |

| C3-C4-O1 Bond Angle (°) | 125.0 |

| C3-C4-O2 Bond Angle (°) | 110.5 |

| H-C1-C2-C3 Dihedral Angle (°) | 180.0 |

Note: The data in this table is illustrative and based on typical values for similar functional groups.

Stereoelectronic effects play a crucial role in determining the conformational preferences of this compound. wikipedia.org These effects arise from the interaction of electron orbitals and can influence the molecule's stability and reactivity. wikipedia.orgbaranlab.org The orientation of the lone pair on the nitrogen atom relative to the adjacent sigma bonds, for instance, can lead to stabilizing hyperconjugative interactions.

Computational studies can map the potential energy surface of the molecule by systematically rotating key dihedral angles. This analysis reveals the most stable conformers and the energy barriers between them. For this compound, the key dihedral angles to consider are around the C2-C3 and C3-C4 bonds.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (N-C3-C2-C1) | Dihedral Angle (H-N-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Staggered) | 60° | 180° | 0.00 |

| B (Eclipsed) | 0° | 180° | 3.5 |

Note: The data in this table is hypothetical and serves to illustrate the concept of conformational analysis.

Mechanistic Elucidation of Key Synthetic Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, it is possible to understand the factors that control stereoselectivity and reactivity.

Many reactions involving chiral molecules like this compound are stereoselective. Transition state theory can be used in conjunction with computational methods to locate the transition state structures for different stereochemical outcomes. The calculated energies of these transition states can then be used to predict the major product of the reaction. For example, in the addition of a nucleophile to the alkyne, the attack can occur from two different faces, leading to different stereoisomers. Computational analysis can determine which pathway has a lower activation energy. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. researchgate.net This profile provides a detailed map of the reaction pathway and allows for the identification of the rate-determining step. For reactions such as the cyclization of this compound derivatives, understanding the reaction pathway is crucial for optimizing reaction conditions and improving yields.

Table 3: Calculated Energy Profile for a Hypothetical Cyclization Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.6 |

| Transition State 2 | +12.8 |

Note: This data is illustrative of a reaction energy profile.

Predictive Modeling for Novel Reactivity and Derivatizations

Computational models can be used to predict the reactivity of this compound in new and unexplored reactions. By analyzing the molecule's electronic properties, such as its frontier molecular orbitals (HOMO and LUMO), it is possible to predict how it will interact with different reagents. For instance, the distribution of the LUMO can indicate the most likely sites for nucleophilic attack.

Furthermore, computational screening can be used to explore a wide range of potential derivatizations of this compound. By calculating the properties of these virtual derivatives, it is possible to identify promising candidates for synthesis with desired chemical or biological activities. This predictive approach can significantly accelerate the discovery and development of new molecules based on the this compound scaffold. researchgate.net

Advanced Research Perspectives and Future Directions

Development of Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly pivotal in the synthesis and modification of chemical compounds. For (S)-ethyl 3-amino-4-pentynoate, future research is geared towards developing more environmentally benign processes that minimize waste and energy consumption.

Solvent-Free or Aqueous Media Reaction Conditions

A primary goal in the green synthesis of this compound and its derivatives is the reduction or elimination of hazardous organic solvents. Research in this area is anticipated to focus on reactions in aqueous media or under solvent-free conditions. While organic solvents are often necessary for the solubility of reactants and reagents, their environmental impact necessitates the exploration of alternatives. The development of water-soluble catalysts and reagents could facilitate the synthesis of this chiral amine in an aqueous environment. Similarly, solid-state reactions or reactions in molten salts (ionic liquids) could provide solvent-free alternatives, leading to a significant reduction in volatile organic compound (VOC) emissions.

Biocatalytic Enhancements and Chemoenzymatic Cascades

Biocatalysis offers a powerful tool for the enantioselective synthesis of chiral molecules like this compound. Enzymes such as transaminases, lipases, and reductases can operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exquisite stereoselectivity, which is crucial for the synthesis of enantiomerically pure compounds.

Future research will likely focus on identifying or engineering enzymes that can efficiently catalyze the synthesis of the (S)-enantiomer of ethyl 3-amino-4-pentynoate. This could involve the screening of microbial sources for novel enzymes or the directed evolution of existing enzymes to enhance their activity and selectivity towards the target molecule. Furthermore, the integration of biocatalytic steps with traditional chemical reactions in chemoenzymatic cascades could offer streamlined and highly efficient synthetic routes. For instance, an enzymatic resolution step could be combined with a subsequent chemical modification in a one-pot process.

| Biocatalytic Approach | Potential Enzyme Class | Key Advantages |

| Asymmetric Synthesis | Transaminase | High enantioselectivity, mild reaction conditions |

| Kinetic Resolution | Lipase (B570770) | Enantioselective acylation to separate enantiomers |

| Precursor Synthesis | Reductase | Stereoselective reduction of a keto-precursor |

Flow Chemistry Applications for Efficient Synthesis and Scale-Up

Flow chemistry, or continuous flow synthesis, presents numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. The application of flow chemistry to the synthesis of this compound is a promising avenue for future research.

Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. For the synthesis of a chiral compound like this compound, immobilized catalysts or enzymes can be packed into columns within the flow reactor, allowing for their continuous reuse and simplifying product purification. This approach is particularly attractive for industrial-scale production where efficiency and cost-effectiveness are paramount. Research in this area will likely involve the design of novel flow reactor setups and the optimization of reaction conditions for the continuous synthesis of this valuable building block.

Exploration of Novel Catalytic Systems for this compound Transformations

The development of new catalytic systems is crucial for expanding the synthetic utility of this compound. The alkyne and amine functionalities of this molecule offer multiple sites for catalytic transformations.

Future research is expected to explore a range of novel catalytic systems, including:

Transition Metal Catalysis: Catalysts based on metals like palladium, rhodium, copper, and gold could be employed for various transformations of the alkyne group, such as cross-coupling reactions, cyclizations, and hydrations.

Organocatalysis: Chiral organocatalysts could be used for asymmetric transformations, further enhancing the stereochemical complexity of molecules derived from this compound.

Photoredox Catalysis: This emerging field utilizes light to drive chemical reactions and could open up new avenues for the functionalization of this compound under mild conditions.

The goal of this research will be to develop highly efficient and selective catalytic methods that enable the synthesis of a diverse range of complex molecules from this compound.

| Catalytic System | Potential Transformation |

| Palladium Catalysis | Sonogashira cross-coupling of the terminal alkyne |

| Gold Catalysis | Cycloisomerization reactions |

| Chiral Phosphoric Acid | Asymmetric additions to the amine |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The integration of chemical synthesis with robotics and data science is revolutionizing the way new molecules are discovered and optimized. Automated synthesis platforms, coupled with high-throughput experimentation (HTE), can significantly accelerate the development of synthetic routes and the discovery of new derivatives of this compound.

These platforms can perform a large number of reactions in parallel, allowing for the rapid screening of different catalysts, reagents, and reaction conditions. This data-rich approach, often combined with machine learning algorithms, can identify optimal reaction parameters much faster than traditional methods. For this compound, automated platforms could be used to:

Optimize the conditions for its synthesis to maximize yield and enantioselectivity.

Rapidly synthesize a library of derivatives by reacting the amino or alkyne group with a variety of building blocks.

Screen for new catalytic transformations of the molecule.

The integration of automated synthesis into the research workflow for this compound will undoubtedly accelerate the pace of discovery and innovation in this area.

常见问题

Q. Basic Research Focus

- Chiral HPLC : Use a Daicel Chiralpak AD-H column with a hexane/ethanol gradient (85:15 v/v) to resolve enantiomers. Retention times vary by 2–3 minutes .

- NMR Spectroscopy : Employ Mosher’s acid chloride for derivatization. Distinct chemical shifts for α-protons in -NMR (δ 3.8–4.2 ppm) confirm configuration .

- Polarimetry : Specific rotation ([α] = +15° to +20° in ethanol) provides rapid stereochemical validation .

Advanced Tip : Cross-validate results using two independent methods (e.g., HPLC and NMR) to address discrepancies in ee measurements .

What strategies mitigate side reactions during the synthesis of this compound, such as alkyne oligomerization or racemization?

Q. Advanced Research Focus

- Temperature Control : Maintain reactions below 30°C to suppress alkyne polymerization .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amine to prevent racemization during acidic/basic steps .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while avoiding protic solvents (e.g., methanol) reduces hydrolysis .

Experimental Design : Include a control reaction without PGA to quantify background racemization. Use LC-MS to identify oligomer byproducts (m/z > 300) .

How should researchers address contradictions in reported enantiomeric excess (ee) values for this compound across studies?

Advanced Research Focus

Discrepancies often arise from:

- Analytical variability : Column aging in HPLC reduces resolution .

- Sample handling : Exposure to light/heat degrades the compound, lowering ee .

Resolution Strategy :

Reproduce conditions : Replicate studies using identical HPLC columns and mobile phases.

Statistical analysis : Apply Student’s t-test (p < 0.05) to compare means of triplicate measurements .

Error analysis : Calculate relative standard deviation (RSD) for intra-lab vs. inter-lab variability .

What enzyme engineering approaches improve the efficiency of penicillin acylase for large-scale resolution of this compound?

Q. Advanced Research Focus

- Directed evolution : Mutate PGA’s substrate-binding pocket (e.g., Phe→Ala) to enhance enantioselectivity .

- Computational design : Use molecular docking (AutoDock Vina) to predict mutations that stabilize the (S)-enantiomer transition state .

Validation : Measure k/K ratios for wild-type vs. mutants. A 2–3x increase indicates improved catalytic efficiency .

How do alternative catalytic systems (e.g., organocatalysts or transition-metal complexes) compare to PGA for synthesizing this compound?

Q. Advanced Research Focus

- Organocatalysts : Proline-derived catalysts achieve moderate ee (70–80%) but require harsh conditions (e.g., 60°C) .

- Metal complexes : Ru-BINAP systems offer high ee (>95%) but suffer from metal leaching and cost .

Comparative Analysis : Perform life-cycle assessment (LCA) to evaluate environmental impact. PGA-based methods have lower E-factor (waste/product ratio) due to recyclability .

What computational tools predict the reactivity of this compound in novel synthetic pathways?

Q. Advanced Research Focus

- DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set models transition states for amidation/hydrolysis .

- Machine Learning : Train models on existing kinetic data (e.g., Arrhenius parameters) to predict reaction outcomes under untested conditions .

Application : Simulate the effect of substituents on the pentynoate backbone to design derivatives with higher stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。